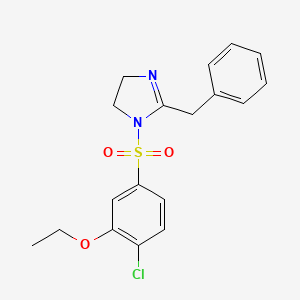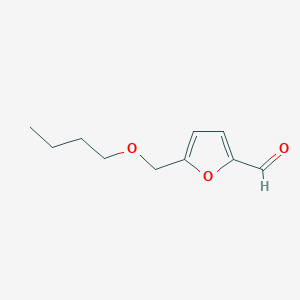![molecular formula C17H17NO4 B12121525 3-[2-(4-Ethylphenoxy)acetamido]benzoic acid CAS No. 649773-69-3](/img/structure/B12121525.png)
3-[2-(4-Ethylphenoxy)acetamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Ethylphenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethylphenoxy group attached to the acetamido moiety, which is further connected to the benzoic acid core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Ethylphenoxy)acetamido]benzoic acid typically involves a multi-step process. One common method is the acylation of 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with 3-aminobenzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Ethylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 3-[2-(4-carboxyphenoxy)acetamido]benzoic acid.
Reduction: Formation of 3-[2-(4-aminophenoxy)acetamido]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[2-(4-Ethylphenoxy)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Ethylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the ethylphenoxy group.
3-Amino-2,4,6-triiodobenzoic acid: Contains iodine atoms and different functional groups.
N-Acetyl-p-aminobenzoic acid: Similar acetamido group but different substituents on the aromatic ring.
Uniqueness
3-[2-(4-Ethylphenoxy)acetamido]benzoic acid is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
649773-69-3 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-[[2-(4-ethylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-12-6-8-15(9-7-12)22-11-16(19)18-14-5-3-4-13(10-14)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
ZHANYBZMNGTFDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)
![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)


![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)


